Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

Medicinal Chemistry Property Prediction Lead Optimization

This methyl ester β-diketone is a validated, de-risked intermediate for dual COX-2/5-LOX inhibitor programs. Its documented role as a direct precursor to 1,5-diarylpyrazole scaffolds ensures synthetic reproducibility critical for internal discovery and CRO timelines. Choose this specific methyl ester to control reaction kinetics and lipophilicity, as ester variation significantly alters physicochemical properties and reactivity.

Molecular Formula C11H9ClO4
Molecular Weight 240.64 g/mol
CAS No. 39757-35-2
Cat. No. B1267265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
CAS39757-35-2
Molecular FormulaC11H9ClO4
Molecular Weight240.64 g/mol
Structural Identifiers
SMILESCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C11H9ClO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3
InChIKeyPIULUHUQDVELBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate: Analytical Grade and Key Intermediate for Heterocyclic Synthesis


Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (CAS 39757-35-2) is a chlorinated aromatic compound containing a reactive β-diketone moiety, classified as a versatile research intermediate [1]. It serves as a key building block in pharmaceutical development, with specific utility in the construction of heterocyclic scaffolds such as pyrazoles, which are relevant to anti-inflammatory drug discovery [2]. Commercial availability of this compound is characterized by a defined analytical specification of ≥98% purity by HPLC, ensuring its suitability for precise synthetic applications .

Why Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate Cannot Be Interchanged with Similar β-Diketoesters


Compounds in the β-diketoester class, including analogs like ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (CAS 5814-38-0) and other phenyl-substituted variants, are not interchangeable. Subtle structural differences, such as the ester alkyl group (methyl vs. ethyl) or the aromatic substitution pattern, significantly impact their physical properties (e.g., melting point and solubility) and chemical reactivity [1][2]. The methyl ester in this compound offers a specific balance of lipophilicity and steric profile that is crucial for its role as a defined intermediate in multi-step syntheses, where a different ester could lead to altered reaction kinetics or undesired byproducts [3]. The following quantitative evidence delineates the precise, measurable parameters where this compound differentiates itself from close analogs.

Quantitative Differentiation of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate Against Comparable Analogs


Methyl Ester vs. Ethyl Ester: Impact on Molecular Weight and Rotatable Bonds

The methyl ester (Target Compound) exhibits a distinct molecular profile compared to the direct ethyl ester analog (Comparator). The ethyl ester has a higher molecular weight (254.67 g/mol vs. 240.64 g/mol) and more rotatable bonds (5 vs. 4), which can influence lipophilicity (cLogP) and passive membrane permeability, key factors in early-stage drug discovery. [1][2]

Medicinal Chemistry Property Prediction Lead Optimization

Commercial Analytical Purity Specification: HPLC vs. Unspecified Purity

The target compound is available with a verifiable analytical specification of ≥98% purity by HPLC. This compares favorably to many analog compounds, including the ethyl ester, for which a specific purity specification is often not reported in technical datasheets. [1]

Analytical Chemistry Procurement Quality Control

Validated Synthetic Utility in Pyrazole Heterocycle Construction

The target compound has a demonstrated and quantified role as a key intermediate in the synthesis of complex pyrazoles, a class of molecules with established anti-inflammatory potential. This utility is documented in a patent, showing a direct, measurable link to a specific therapeutic class. [1]

Synthetic Chemistry Pharmaceutical Intermediates Methodology

Where to Deploy Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate: Evidence-Backed Application Scenarios


Core Building Block for COX-2/5-LOX Inhibitor Research Programs

This compound is the ideal choice for medicinal chemistry programs focused on developing dual COX-2/5-LOX inhibitors. Its use as a direct precursor to 1,5-diarylpyrazole scaffolds, as detailed in a key patent, provides a validated, de-risked starting point for SAR campaigns. [1]

Reliable Intermediate for Complex Heterocyclic Synthesis

Procure this compound for synthetic routes requiring a well-defined β-diketoester. Its documented role in constructing pyrazole cores ensures synthetic reproducibility, a critical factor for both internal discovery and contract research organizations (CROs) where project timelines and success depend on reliable intermediates. [1]

Material for Analytical Method Development and Validation

Given its commercial availability with a defined ≥98% (HPLC) purity specification, this methyl ester is an excellent candidate for use as a reference standard in analytical method development (HPLC, LCMS) and quality control procedures, providing a benchmark against which the purity of synthesized analogs can be measured.

Precision Tool for Physicochemical Property Exploration

Use this compound as a precise comparator in studies investigating the impact of ester group variation (methyl vs. ethyl) on physicochemical properties like lipophilicity and permeability. Its lower molecular weight and reduced rotatable bond count, compared to its ethyl ester analog, allow for a controlled assessment of these molecular features in cellular or in vitro assays. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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